molecular formula C10H12INO B6135393 7-Ethyl-4-methylfuro[2,3-b]pyridin-7-ium;iodide

7-Ethyl-4-methylfuro[2,3-b]pyridin-7-ium;iodide

Cat. No.: B6135393
M. Wt: 289.11 g/mol
InChI Key: JOKVBARWYAKDIJ-UHFFFAOYSA-M
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Description

7-Ethyl-4-methylfuro[2,3-b]pyridin-7-ium;iodide is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-4-methylfuro[2,3-b]pyridin-7-ium;iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpyridine with ethyl iodide in the presence of a base, followed by cyclization to form the furo[2,3-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-4-methylfuro[2,3-b]pyridin-7-ium;iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[2,3-b]pyridine oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-Ethyl-4-methylfuro[2,3-b]pyridin-7-ium;iodide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Ethyl-4-methylfuro[2,3-b]pyridin-7-ium;iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO.HI/c1-3-11-6-4-8(2)9-5-7-12-10(9)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKVBARWYAKDIJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C(=C(C=C1)C)C=CO2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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